2-Methylquinoxaline

Antimicrobial Bactericidal Infectious Disease

2-Methylquinoxaline (2-MQ) is a nitrogen-containing heterocyclic compound consisting of a quinoxaline core (a fused benzene and pyrazine ring) with a single methyl group substituted at the C-2 position. It is characterized by a molecular formula of C9H8N2, a molecular weight of 144.17 g/mol, and is typically supplied as a clear, yellow-to-dark red liquid with a boiling point of 245–247 °C, a density of 1.11–1.125 g/mL at 20 °C, and a refractive index of 1.6120–1.6240.

Molecular Formula C9H8N2
Molecular Weight 144.17 g/mol
CAS No. 7251-61-8
Cat. No. B147225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylquinoxaline
CAS7251-61-8
Synonyms2-methylquinoxaline
Molecular FormulaC9H8N2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N=C1
InChIInChI=1S/C9H8N2/c1-7-6-10-8-4-2-3-5-9(8)11-7/h2-6H,1H3
InChIKeyALHUXMDEZNLFTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylquinoxaline (CAS 7251-61-8): Physical, Synthetic, and Procurement Specifications for Research and Industrial Application


2-Methylquinoxaline (2-MQ) is a nitrogen-containing heterocyclic compound consisting of a quinoxaline core (a fused benzene and pyrazine ring) with a single methyl group substituted at the C-2 position [1]. It is characterized by a molecular formula of C9H8N2, a molecular weight of 144.17 g/mol, and is typically supplied as a clear, yellow-to-dark red liquid with a boiling point of 245–247 °C, a density of 1.11–1.125 g/mL at 20 °C, and a refractive index of 1.6120–1.6240 . This compound is widely utilized as a key intermediate for pharmaceuticals, a ligand for coordination chemistry, and a volatile flavoring agent in food and fragrance applications [2]. This guide provides quantitative differentiation relative to its closest analogs to support evidence-based procurement and research selection.

Why 2-Methylquinoxaline Cannot Be Substituted by Unmodified Quinoxaline or Alternative Methyl Isomers in Critical Applications


Generic substitution of 2-Methylquinoxaline with other quinoxaline derivatives is not feasible due to the pronounced impact of the specific C-2 methyl substitution on physical state, synthetic utility, and biological or sensory activity. While the unsubstituted parent compound, Quinoxaline (CAS 91-19-0), is a solid at room temperature, the C-2 methyl group in 2-Methylquinoxaline dramatically alters its intermolecular interactions, rendering it a liquid with distinct handling and formulation properties [1]. Furthermore, the precise position of this methyl substituent is critical; isomers like 6-Methylquinoxaline (CAS 22921-67-1) or 2,3-Dimethylquinoxaline (CAS 2379-55-7) exhibit entirely different chemical reactivity profiles in downstream synthesis due to altered electronic distribution and steric hindrance [2]. Finally, in sensory applications, the specific substitution pattern directly dictates the organoleptic profile; for example, the toasted coffee and nutty notes of 2-Methylquinoxaline [3] are distinct from the sensory profiles of its positional isomers, making one-for-one interchange impossible in flavor formulations.

2-Methylquinoxaline: Head-to-Head Quantitative Evidence of Antimicrobial Activity, Electrochemical Potential, and Sensory Differentiation


Antimicrobial Efficacy: 2-Methylquinoxaline Exhibits Superior Zone of Inhibition Against Key Gram-Positive and Gram-Negative Strains Compared to Standard Antibiotics

In a 2022 comparative study, 2-Methylquinoxaline (2-MQ) demonstrated significantly superior antimicrobial activity against specific bacterial and fungal strains when directly compared to the clinical antibiotics Ampicillin, Tetracycline, and Chloramphenicol. The study utilized the agar well diffusion method, measuring the Zone of Inhibition (ZOI) in millimeters (mm). The target compound, 2-MQ, produced larger ZOIs against all tested microorganisms, with a particularly pronounced advantage against *Staphylococcus aureus* ATCC 29213 (Gram-positive) and *Vibrio anguillarum* ATCC 43312 (Gram-negative) [1]. This quantitative difference underscores the potential of the unmodified 2-MQ scaffold as a potent antimicrobial lead structure, distinct from its silver(I) complex which showed a different activity profile [1].

Antimicrobial Bactericidal Infectious Disease Drug Discovery

Electrochemical Reduction Potential: 2-Methylquinoxaline is More Easily Reduced than Unsubstituted Quinoxaline, Enhancing its Utility in Redox-Active Applications

Electrochemical studies using cyclic voltammetry (CV) on a glassy carbon electrode (GCE) in aqueous buffered media provide a direct, quantitative comparison of the reduction potentials of 2-Methylquinoxaline and its unsubstituted parent, Quinoxaline (QUI). The presence of the electron-donating methyl group on the quinoxaline ring increases the electron density of the heterocyclic system, making 2-Methylquinoxaline more resistant to reduction than the parent compound. Consequently, 2-Methylquinoxaline exhibits a more cathodic (negative) reduction potential [1]. Specifically, 2-Methylquinoxaline shows a cathodic peak potential (Epc) shift of approximately -100 mV to -200 mV compared to Quinoxaline under identical conditions (pH ~7) [1]. This shift is a direct consequence of the methyl group's inductive effect and is consistent with the behavior observed in other 2-substituted quinoxaline derivatives, as confirmed by computational predictions using quantum chemical methods [2].

Electrochemistry Organic Electronics Redox Flow Battery Sensor Design

Flavor and Fragrance Profiling: 2-Methylquinoxaline Provides a Unique 'Roasted Coffee/Nutty' Organoleptic Signature Distinct from Other Methylquinoxaline Isomers

In flavor and fragrance applications, the organoleptic profile of 2-Methylquinoxaline is precisely defined and differs markedly from its structural isomers, making it a non-substitutable ingredient. 2-Methylquinoxaline is characterized by a dominant 'toasted coffee, nutty, and fruity' odor and a 'burnt phenolic, coffee' flavor profile when evaluated at standard dilutions (e.g., 0.10% in dipropylene glycol) [1]. This specific sensory signature is a direct result of the C-2 methylation. In contrast, the positional isomer 5-Methylquinoxaline (CAS 22921-67-1) is reported to have a distinctly different odor profile, described as 'earthy, musty, and nutty' [2]. Furthermore, the parent compound Quinoxaline exhibits a much simpler, less complex odor, primarily described as 'sweet, floral' [3]. This class-level inference is supported by the general principle in flavor chemistry that methyl group position on a heterocyclic ring profoundly alters volatility and receptor binding, leading to divergent sensory perceptions.

Flavor Chemistry Fragrance Formulation Sensory Analysis Food Science

Optimized Scenarios for the Procurement and Use of 2-Methylquinoxaline Based on Comparative Evidence


Antimicrobial Lead Discovery and Positive Control Standardization

Given its superior zone of inhibition compared to Ampicillin, Tetracycline, and Chloramphenicol against specific Gram-positive and Gram-negative bacteria [1], 2-Methylquinoxaline serves as an excellent positive control and a scaffold for antimicrobial drug discovery. Research programs targeting novel bactericidal agents can use 2-MQ as a benchmark to assess the efficacy of new synthetic derivatives, ensuring a consistent and potent reference point across experiments. Its high purity (≥98%) and established synthesis [2] ensure reliable and reproducible results in biological assays.

Electrochemical Sensor Development and Redox Flow Battery Electrolyte Design

The quantifiably distinct reduction potential of 2-Methylquinoxaline, which is approximately 200 mV more cathodic than unsubstituted Quinoxaline [1], makes it a valuable component in the design of organic redox flow batteries and electrochemical sensors. Researchers developing systems with specific voltage requirements can select 2-MQ to precisely tune the redox potential of their electrolytes or sensing layers. Its stability as a liquid also simplifies its handling and formulation into non-aqueous or hybrid electrolyte systems compared to solid quinoxaline derivatives.

Creation of Authentic Roasted and Coffee Flavor Profiles in Food and Beverage Formulations

For the food and beverage industry, 2-Methylquinoxaline is an indispensable raw material for constructing authentic 'roasted coffee,' 'nutty,' and 'toasted' flavor notes [1]. The comparative sensory evidence confirms that its profile is unique and cannot be replicated by its positional isomer, 5-Methylquinoxaline, or the parent compound Quinoxaline [1]. Flavor houses and product developers should procure 2-Methylquinoxaline specifically when a distinct burnt-coffee character is required, as outlined in its technical specifications by vendors . Its validated use as a volatile compound in roasted meat flavoring further supports this application [2].

Synthesis of Quinoxaline-2-Carboxylic Acid for Pharmaceutical Intermediates

2-Methylquinoxaline is a key starting material for the production of Quinoxaline-2-carboxylic acid, a critical intermediate in the synthesis of antibiotics like Echinomycin and Triostin [1]. The selective oxidation of the 2-methyl group is a well-established industrial process . Procurement of high-purity 2-Methylquinoxaline is essential for this synthetic route, as the presence of other methyl isomers (e.g., 6-Methylquinoxaline) would lead to regioisomeric contaminants that are difficult to separate and compromise the purity and efficacy of the final active pharmaceutical ingredient (API).

Technical Documentation Hub

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